Chloropentostatin, 2'
Description
Overview of Nucleoside Antibiotics within Natural Products Research
Nucleoside antibiotics represent a diverse and significant class of secondary metabolites produced by various microorganisms. nih.govnih.gov These natural products are structurally characterized by their resemblance to endogenous nucleosides and nucleotides, the fundamental building blocks of nucleic acids. nih.gov This structural mimicry is key to their biological activity, allowing them to interfere with essential cellular processes. nih.govwikipedia.org
Within the vast landscape of natural products research, nucleoside antibiotics are of particular interest due to their wide range of bioactivities, including antibacterial, antiviral, antifungal, and antitumor properties. nih.govfrontiersin.org Their unique and often complex chemical structures, evolved over millennia, present fascinating targets for both total synthesis and biosynthetic studies. rsc.orgrsc.org Researchers continue to explore this class of compounds for new therapeutic leads, especially in an era of increasing antibiotic resistance. nih.govst-andrews.ac.uk
Historical Perspective on the Discovery of Purine (B94841) Nucleoside Antibiotics
The history of purine nucleoside antibiotics is rich with discoveries that have significantly impacted medicine and biochemistry. These compounds, a major subclass of nucleoside antibiotics, have traditionally been investigated for their potential as anticancer and antiviral agents. nih.gov The discovery of compounds like vidarabine (B1017) (Ara-A) and its subsequent clinical use spurred further exploration into related molecules.
A pivotal development in this field was the identification of potent adenosine (B11128) deaminase (ADA) inhibitors, such as coformycin (B1669288) and pentostatin (B1679546) (also known as 2'-deoxycoformycin), which are often co-produced with other nucleoside antibiotics. wikipedia.orgresearchgate.net Pentostatin, first isolated from Streptomyces antibioticus in 1974, was a landmark discovery, establishing a new class of potent enzyme inhibitors. mdpi.com These discoveries highlighted a recurring theme in microbial natural products: the co-production of a bioactive nucleoside with a protective compound that inhibits its degradation. wikipedia.orgresearchgate.net This historical context set the stage for the discovery of other related purine nucleosides, including Chloropentostatin, 2'.
Positioning of Chloropentostatin, 2' within the Broader Field of Adenosine Deaminase Inhibitors
Chloropentostatin, 2' (also referred to as 2'-CldCF or adechlorin) is a purine nucleoside antibiotic that is a potent inhibitor of the enzyme adenosine deaminase (ADA). nih.govjst.go.jpscispace.com This enzyme plays a crucial role in purine metabolism by catalyzing the deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine (B131508), respectively. drugbank.comtandfonline.com Inhibition of ADA leads to an accumulation of its substrates, which can have significant cytotoxic effects, particularly in lymphoid cells where ADA activity is high. drugbank.com
Chloropentostatin, 2' was discovered as a new nucleoside antibiotic produced by an actinomycete, specifically Actinomadura sp. ATCC 39365. mdpi.comjst.go.jpnih.gov Its structure features the same aglycone base as coformycin, 3,6,7,8-tetrahydroimidazo[4,5-d] rsc.orgCurrent time information in Bangalore, IN.diazepin-8-ol, but is distinguished by its carbohydrate moiety, 2'-chloro-2'-deoxyribose. nih.gov
As an inhibitor, Chloropentostatin, 2' is characterized as a tight-binding or pseudo-irreversible inhibitor of adenosine deaminase. jst.go.jpgoogle.com Its inhibitory constant (Ki) has been reported to be extremely low, in the range of 1.1 x 10-10 M. jst.go.jpnih.gov While it is a powerful inhibitor, studies have shown it to be slightly weaker than coformycin and considerably weaker than pentostatin. nih.gov A key difference in its mechanism is that it forms a single, rapidly dissociable enzyme-inhibitor complex, with a half-life of approximately 3 hours, compared to the much more stable complex formed with pentostatin (half-life of 68 hours). nih.gov The primary biological role of Chloropentostatin, 2' in its producing organism is thought to be the protection of a co-produced antibiotic, 2'-amino-2'-deoxyadenosine (B84144), from deamination by the host's own ADA enzyme. wikipedia.orgresearchgate.netnih.gov
| Inhibitor | Producing Organism | Target Enzyme | Inhibition Constant (Ki) | Key Structural Feature |
| Chloropentostatin, 2' | Actinomadura sp. ATCC 39365 | Adenosine Deaminase | 1.1 x 10-10 M jst.go.jpnih.gov | 2'-chloro-2'-deoxyribose nih.gov |
| Pentostatin | Streptomyces antibioticus | Adenosine Deaminase | - | Deoxyribose ring |
| Coformycin | Streptomyces kaniharaensis | Adenosine Deaminase | - | Ribose ring |
Significance of Microbial Secondary Metabolites in Chemical Biology Research
Microbial secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of the organism. wikipedia.orgjst.go.jp Instead, these molecules, also known as natural products, often mediate ecological interactions, providing a selective advantage. wikipedia.org They are a cornerstone of chemical biology research and have provided humanity with a vast arsenal (B13267) of medicines, including antibiotics, antitumor agents, and immunosuppressants. frontiersin.org
The significance of these metabolites lies in their immense structural diversity and biological activity. frontiersin.orghelsinki.fi They are produced through complex biosynthetic pathways, often encoded by "cryptic" gene clusters that are only activated under specific environmental or stress conditions. frontiersin.orgdoe.gov The study of these pathways and the enzymes involved provides deep insights into novel biochemical transformations. helsinki.fi For chemical biologists, microbial secondary metabolites serve as powerful tools to probe biological systems, dissect cellular pathways, and identify new drug targets. jst.go.jp The discovery of compounds like Chloropentostatin, 2' exemplifies this, providing a highly specific inhibitor that has been instrumental in studying the function of adenosine deaminase and the consequences of its inhibition. jst.go.jpgoogle.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15ClN4O4 |
|---|---|
Molecular Weight |
302.71 g/mol |
IUPAC Name |
3-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol |
InChI |
InChI=1S/C11H15ClN4O4/c12-7-9(19)6(2-17)20-11(7)16-4-15-8-5(18)1-13-3-14-10(8)16/h3-7,9,11,17-19H,1-2H2,(H,13,14) |
InChI Key |
JYWSHPMZFVPRRF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)Cl)O |
Synonyms |
2'-chloro-2'-deoxycoformycin 2'-chloropentostatin 2'-CldCF adechlorin |
Origin of Product |
United States |
Discovery, Isolation, and Origin of Chloropentostatin, 2
Identification of Producing Microorganisms for Chloropentostatin, 2'
The discovery of Chloropentostatin, 2' is intrinsically linked to the metabolic activities of a specific group of bacteria known as actinomycetes, renowned for their ability to produce a wide array of bioactive secondary metabolites.
Actinomadura sp. ATCC 39365 as a Primary Source
The principal producer of Chloropentostatin, 2' is the actinomycete strain Actinomadura sp. ATCC 39365 nih.govnih.govnih.gov. This microorganism, a member of the genus Actinomadura, was identified as the source of this novel nucleoside antibiotic during screening programs aimed at discovering new therapeutic agents nih.gov. The strain is maintained in culture collections, with ATCC 39365 being the designated identifier.
Other Microbial Isolates and Co-produced Compounds
While Actinomadura sp. ATCC 39365 is the primary and most well-documented source, some reports suggest that Chloropentostatin, 2' may also be produced by other, unspecified actinomycete strains nih.gov. However, detailed information on these alternative microbial sources remains limited in the scientific literature.
A notable characteristic of the fermentation of Actinomadura sp. ATCC 39365 is the co-production of several other nucleoside antibiotics alongside Chloropentostatin, 2'. These compounds are biosynthetically related and their simultaneous production has been a subject of scientific investigation. The primary co-produced compounds are:
2'-amino-2'-deoxyadenosine (B84144) : This adenosine (B11128) analog is consistently produced with Chloropentostatin, 2' by Actinomadura sp. ATCC 39365 nih.govnih.gov.
Pentostatin (B1679546) (2'-deoxycoformycin) : Research has shown that this well-known adenosine deaminase inhibitor is also produced by this strain nih.gov.
2'-amino dI (2'-amino-2'-deoxyinosine) : This compound has also been identified in the fermentation broths of Actinomadura sp. ATCC 39365 nih.gov.
The co-production of these compounds suggests a shared biosynthetic pathway, and a single gene cluster responsible for the production of both Chloropentostatin, 2' and 2'-amino-2'-deoxyadenosine has been identified in Actinomadura sp. ATCC 39365 nih.gov.
| Co-produced Compound | Chemical Class |
| 2'-amino-2'-deoxyadenosine | Nucleoside Antibiotic |
| Pentostatin | Nucleoside Antibiotic |
| 2'-amino dI | Nucleoside Antibiotic |
Methodologies for Initial Isolation and Detection
The discovery of Chloropentostatin, 2' was facilitated by a targeted screening approach that utilized a specific and highly sensitive microbial assay. The initial isolation and purification relied on established chromatographic techniques.
The key to detecting the presence of Chloropentostatin, 2' in fermentation broths was the use of a selectively sensitive assay organism, Enterococcus faecalis PD 05045 nih.gov. This bacterium exhibited a high degree of sensitivity to Chloropentostatin, 2', with a minimum inhibitory concentration (MIC) of 0.005 micrograms per milliliter nih.gov. This specific bioassay was instrumental in guiding the isolation process, allowing researchers to track the active compound through various purification steps.
The initial isolation of Chloropentostatin, 2' from the fermentation broth of Actinomadura sp. ATCC 39365 involved a series of extraction and chromatographic steps. After fermentation, the broth was subjected to extraction with an organic solvent, n-butyl alcohol, to separate the compound from the aqueous medium. Subsequent purification was achieved through column chromatography, a standard technique for separating chemical compounds based on their differential adsorption to a stationary phase. While the specific details of the chromatographic media and mobile phases used in the initial isolation are not extensively documented in readily available literature, this method was crucial for obtaining the pure compound for structural elucidation and biological testing.
Chronology of Discovery and Early Characterization
The discovery of Chloropentostatin, 2' was first announced to the scientific community in a 1985 publication in the Journal of Antibiotics by J. B. Tunac and M. Underhill nih.gov. This seminal paper described the fermentation, isolation, and biological activity of this new nucleoside antibiotic.
Following its isolation, early characterization of Chloropentostatin, 2' focused on determining its chemical structure and understanding its biological activity. It was identified as a potent, tight-binding inhibitor of adenosine deaminase, an enzyme involved in purine (B94841) metabolism nih.gov. This inhibitory activity was a key finding, placing it in a class of compounds with potential therapeutic applications. Structural elucidation studies, likely involving techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, revealed its unique chemical structure, which includes a chlorinated ribose sugar moiety, a feature that distinguishes it from the co-produced pentostatin.
Structural Elucidation and Chemical Architecture of Chloropentostatin, 2
Detailed Structural Features of Chloropentostatin, 2'
2'-Chloropentostatin (2'-Cl PTN) is an adenosine-derived nucleoside antibiotic coproduced by Actinomadura sp. strain ATCC 39365. nih.govasm.org Its structure is characterized by three principal components: a novel heterocyclic base, a chlorinated sugar moiety, and a foundational adenosine (B11128) framework.
The 1,3-Diazepine Ring System
A defining characteristic of 2'-Chloropentostatin is the presence of an expanded purine (B94841) system, specifically a 3,6,7,8-tetrahydroimidazo[4,5-d] Current time information in Bangalore, IN.wikipedia.orgdiazepin-8-ol ring. nih.govresearchgate.net This seven-membered diazepine (B8756704) ring fused to an imidazole (B134444) ring is a notable feature shared with its close analogues, pentostatin (B1679546) and coformycin (B1669288). asm.org The biosynthesis of this "fat" 1,3-diazepine ring involves a ring expansion of the adenine (B156593) moiety of adenosine, where the C-7 of the diazepine ring originates from the C-1 of D-ribose, inserting itself between N-1 and C-6 of the original purine ring. asm.org The imidazo[4,5-d] Current time information in Bangalore, IN.wikipedia.orgdiazepine core is recognized for its presence in naturally occurring N-nucleoside inhibitors of adenosine deaminase. mdpi.com
Chlorination at the C-2' Position of the Ribose Moiety
A particularly unusual and significant feature of 2'-Chloropentostatin is the substitution of a chlorine atom at the C-2' position of the ribose sugar. nih.govscience.gov This makes it a rare example of a naturally occurring chlorinated nucleoside. researchgate.net The compound is biosynthesized from adenosine, incorporating a chlorine atom in a stereospecific manner. nih.gov This chlorination is a critical modification that differentiates it from pentostatin and coformycin and influences its interaction with target enzymes. nih.gov The biosynthesis involves a Fe2+/2-oxoglutarate-dependent halogenase, which selectively chlorinates the unactivated C2' of a dAMP (deoxyadenosine monophosphate) precursor.
Adenosine-Derived Nucleoside Framework
At its core, 2'-Chloropentostatin is a nucleoside analogue derived from adenosine. asm.orgscience.gov This foundational structure allows it to be recognized by enzymes that process natural nucleosides, such as adenosine deaminase. nih.gov Metabolic labeling experiments have confirmed that adenosine is the direct precursor for the biosynthesis of 2'-Chloropentostatin. asm.org The molecule consists of the unique aglycone, the imidazo[4,5-d] Current time information in Bangalore, IN.wikipedia.orgdiazepin-8-ol, linked to the 2'-chloro-2'-deoxyribose sugar, forming the complete nucleoside structure. nih.gov
Stereochemical Considerations and Absolute Configuration
The stereochemistry of 2'-Chloropentostatin is a critical aspect of its structure and function. The compound has multiple chiral centers, and their specific spatial arrangement is essential for its biological activity. The absolute configuration at the C-2' position of the chlorinated ribose moiety has been identified, leading to the designation (2'-R)-chloropentostatin . nih.gov
The assignment of 'R' or 'S' to a chiral center is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For the C-2' carbon of the ribose, the four attached groups are prioritized based on atomic number. The configuration is then assigned by observing the arrangement of these groups in three-dimensional space. The designation (2'-R) indicates that when viewing the molecule with the lowest priority group pointing away, the sequence from the highest to the lowest priority of the remaining three groups proceeds in a clockwise, or rectus (Latin for right), direction.
The complete stereochemical structure of naturally occurring 2'-Chloropentostatin is (8R)-3-(2-chloro-2-deoxy-β-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d] Current time information in Bangalore, IN.wikipedia.orgdiazepin-8-ol. The "(8R)" refers to the specific stereoconfiguration at the hydroxyl-bearing carbon of the diazepine ring, which is also a crucial determinant for its potent inhibitory activity, similar to its analogue pentostatin. researchgate.netacs.org
Synthetic Chemistry Approaches to Chloropentostatin, 2' and its Structural Analogues
The unique structure of 2'-Chloropentostatin and its potent biological activity have made it and its parent compound, pentostatin, attractive targets for synthetic chemists. The efforts have primarily focused on the construction of the core heterocyclic system and the subsequent glycosylation with a modified sugar.
Total Synthesis Strategies
While the biosynthesis of 2'-Chloropentostatin is well-studied, its complete chemical total synthesis presents significant challenges, particularly in the stereocontrolled construction of the multiple chiral centers. nih.gov The strategies for its synthesis are largely informed by the successful total syntheses of pentostatin, which was first achieved in 1979. wikipedia.org
A common approach to the synthesis of pentostatin and its analogues involves a modular strategy: google.com
Synthesis of the Aglycone: The primary challenge is the construction of the 3,6,7,8-tetrahydroimidazo[4,5-d] Current time information in Bangalore, IN.wikipedia.orgdiazepin-8-ol ring system. One reported method involves the ring expansion of a purine precursor, such as hypoxanthine (B114508) or a protected 2'-deoxyinosine (B131508) derivative, to form the diazepinone base. google.com Alternative approaches have focused on building the diazepine ring onto a pre-formed, appropriately substituted imidazole ring. researchgate.net
Synthesis of the Sugar Moiety: For 2'-Chloropentostatin, this would require the synthesis of 2'-chloro-2'-deoxyribose with the correct stereochemistry. The stereoselective synthesis of halogenated nucleosides is a complex field in itself.
Glycosylation: The final key step is the condensation of the heterocyclic base with the protected sugar moiety to form the N-glycosidic bond. This step must be carefully controlled to achieve the desired β-anomer, which is the configuration found in the natural product. google.com
The development of synthetic routes not only confirms the structure of the natural product but also opens avenues for the creation of structural analogues with potentially improved properties. The synthesis of various imidazo[4,5-e] Current time information in Bangalore, IN.wikipedia.orgdiazepine derivatives continues to be an active area of research for the development of new therapeutic agents. mdpi.comdrramachandrahosmane.org
Semisynthetic Modifications
Detailed research findings on the direct semisynthetic modification of isolated Chloropentostatin, 2' are not extensively documented in publicly available literature. However, the broader field of modifying the parent compound, pentostatin, provides insights into potential synthetic strategies that could be applied to Chloropentostatin, 2'. The total chemical synthesis of pentostatin has been a subject of interest, which also opens avenues for the creation of analogs. mdpi.com
The synthesis of pentostatin analogs has been explored, focusing on modifications of the heterocyclic base and the sugar moiety. nih.govgoogle.com For instance, the synthesis of C-5 homologues of pentostatin has been achieved, where the methyl group at the C-5 position was replaced with an ethyl group. nih.gov This was accomplished through the ring closure of 2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone dihydrochloride (B599025) with different triethyl orthoesters. nih.gov
Another approach to creating pentostatin analogs involves the synthesis of acyclic derivatives. nih.gov For example, an acyclic pentostatin analogue, (+/-)-3,6,7,8-tetrahydro-3-[ (2-hydroxyethoxy)methyl]imidazo[4,5-d] google.comCurrent time information in Bangalore, IN.diazepin-8-ol, has been synthesized. nih.gov This demonstrates that the core heterocyclic structure can be attached to substituents other than a deoxyribose sugar.
The table below outlines some of the reported modifications on the related pentostatin structure, which could hypothetically be applied to Chloropentostatin, 2'.
| Modification Type | Example of Modification on Pentostatin | Potential Application to Chloropentostatin, 2' |
| C-5 Homologation | Replacement of the C-5 methyl group with an ethyl group. nih.gov | Synthesis of C-5 alkyl analogs of Chloropentostatin, 2'. |
| Acyclic Analogs | Synthesis of an acyclic derivative with a (2-hydroxyethoxy)methyl substituent. nih.gov | Creation of acyclic Chloropentostatin, 2' analogs with modified side chains. |
| Heterocyclic Ring Expansion | A method for the total chemical synthesis of pentostatin via a heterocyclic ring expansion has been developed. google.com | This route could potentially be adapted for the synthesis of Chloropentostatin, 2' and its derivatives. |
While these examples pertain to pentostatin, they highlight the chemical feasibility of modifying the core structure of this class of compounds. Such semisynthetic approaches could lead to the generation of novel Chloropentostatin, 2' derivatives with potentially altered biological activities.
Biosynthetic Pathways and Enzymatic Mechanisms of Chloropentostatin, 2
Identification and Characterization of the Biosynthesis Gene Cluster
The genetic blueprint for Chloropentostatin, 2' synthesis is housed within a specific gene cluster. nih.gov Its discovery and analysis have provided profound insights into the coordinated action of the enzymes involved.
The ada Gene Cluster in Actinomadura sp. ATCC 39365
In the bacterium Actinomadura sp. ATCC 39365, the biosynthesis of Chloropentostatin, 2' (also referred to as 2'-Cl PTN) is governed by the ada gene cluster. nih.govasm.org This cluster is remarkable as it is responsible for the production of two distinct adenosine-derived nucleoside antibiotics: Chloropentostatin, 2' and 2'-amino-2'-deoxyadenosine (B84144) (2'-amino dA). nih.govnih.gov Genetic investigations have revealed that these two compounds are synthesized via independent pathways, both originating from this single gene cluster. nih.govnih.gov The entire ada cluster spans approximately 14.4 kb and was initially identified through genome sequencing of Actinomadura sp. ATCC 39365. nih.govmdpi.com An updated analysis later expanded the cluster, named ade, to 25.0 kb, encompassing genes from AdeA to AdeV. mdpi.com
A key gene within this cluster, adaV, encodes the non-heme iron halogenase responsible for the critical chlorination step. acs.org Deletion of adaV in the heterologous host Streptomyces aureochromogenes CXR14 resulted in the abolishment of Chloropentostatin, 2' production, confirming its essential role. acs.org Further mutational analysis of the ada cluster has helped to delineate the separate biosynthetic routes for Chloropentostatin, 2' and 2'-amino dA. nih.gov For instance, a predicted cation/H+ antiporter, encoded by adaE, has been implicated in the chlorination process of Chloropentostatin, 2' biosynthesis. nih.gov
| Gene | Proposed Function | Reference |
|---|---|---|
| adaV (adeV) | Non-heme iron halogenase (chlorination at C-2') | mdpi.comacs.org |
| adaE | Predicted cation/H+ antiporter (involved in chlorination) | nih.gov |
| adeA, B, C, Q, R, S | Deduced to be related to 2'-ClPNT biosynthesis | mdpi.com |
Comparative Genomics with Related Biosynthesis Pathways
Comparative genomic analyses have revealed similarities and differences between the Chloropentostatin, 2' biosynthesis pathway and those of other related nucleoside antibiotics. The ada gene cluster in Actinomadura sp. shares homology with gene clusters responsible for the production of pentostatin (B1679546) (PTN) and other nucleoside analogs in different microorganisms. mdpi.comasm.org For example, three key genes in the pentostatin biosynthesis pathway of Streptomyces antibioticus NRRL 3238 (penA, penB, and penC) show high protein sequence identity to adaC, adaB, and adaA from Actinomadura sp. ATCC 39365, respectively. mdpi.com
This comparative approach has been instrumental in predicting the functions of genes within the ada cluster. mdpi.com Furthermore, the coproduction of an adenosine (B11128) deaminase inhibitor (like Chloropentostatin, 2' or pentostatin) alongside another nucleoside antibiotic (like 2'-amino dA or cordycepin) appears to be a recurring theme, suggesting a "protector-protégé" strategy where the inhibitor protects the coproduced antibiotic from deamination. mdpi.comasm.org This phenomenon has been observed in various actinomycetes and fungi. asm.org
Elucidation of Key Biosynthetic Intermediates and Reaction Steps
The biosynthesis of Chloropentostatin, 2' is a multi-step process involving several key intermediates. It is proposed that the pathway begins with dATP, which is first dephosphorylated to 2'-dAMP. mdpi.com This intermediate then serves as the substrate for the crucial chlorination step. mdpi.com
The enzyme AdaV, a non-heme iron and α-ketoglutarate (αKG)-dependent halogenase, catalyzes the chlorination of 2'-dAMP at the C-2' position to yield 2'-chloro-2'-deoxyadenosine-5'-monophosphate (2'-Cl-2'-dAMP). acs.orgnih.gov This reaction is a pivotal step in the biosynthesis of adechlorin, another name for Chloropentostatin, 2'. nih.gov The final step in the pathway is the dephosphorylation of this chlorinated intermediate to form the final product, Chloropentostatin, 2'. mdpi.com
Enzymology of Chloropentostatin, 2' Formation
The enzymes within the ada gene cluster orchestrate the chemical transformations leading to Chloropentostatin, 2'. The most extensively studied of these is the halogenase responsible for the signature chlorination.
Non-Heme Iron Halogenase (e.g., AdaV) in C-2' Chlorination
AdaV is a carrier-protein-independent, non-heme Fe(II)/2-oxoglutarate (2OG)-dependent halogenase that selectively chlorinates the unactivated C-2' position of 2'-dAMP. acs.orgacs.orgwhu.edu.cn This class of enzymes is of significant interest for their ability to functionalize unactivated sp3 C–H bonds. acs.orgwhu.edu.cn AdaV is the first identified enzyme of its kind to act on a nucleotide substrate. acs.orgnih.gov Biochemical characterization has confirmed that AdaV-catalyzed chlorination is dependent on Fe(II), Cl-, αKG, and O2. nih.gov
The three-dimensional structure of AdaV has been determined by X-ray crystallography, providing critical insights into its function. nih.govacs.orgrcsb.org AdaV exhibits a typical β-sandwich topology. nih.gov The active site contains a single iron ion coordinated by two histidine residues (H194 and H252), a bidentate 2OG molecule, a chloride ion, and a water molecule. acs.orgnih.gov
The proposed catalytic mechanism of AdaV begins with the binding of dioxygen to the Fe(II) center, leading to the formation of a reactive Fe(III)-superoxide intermediate. acs.org This is followed by the formation of a high-valent haloferryl intermediate which then abstracts a hydrogen atom from the C-2' position of the dAMP substrate. nih.gov The resulting substrate radical then "rebounds" with the iron-coordinated chloride to form the chlorinated product. acs.orgnih.gov
Substrate Specificity and Stereoselectivity of AdaV
AdaV is a non-heme Fe(II)/2-oxoglutarate (2OG)-dependent halogenase that plays a crucial role in the biosynthesis of 2'-chloropentostatin. acs.orgwhu.edu.cn This enzyme is a member of the carrier-protein-independent halogenase family and is responsible for the selective chlorination of an unactivated sp3 C–H bond at the C2′ position of 2'-deoxyadenosine-5'-monophosphate (B52560) (dAMP). acs.orgwhu.edu.cnnih.govpatsnap.com The substrate specificity of AdaV is a key determinant in the biosynthesis of the chlorinated nucleoside.
Biochemical and crystallographic studies have provided significant insights into the molecular basis of AdaV's substrate specificity and stereoselectivity. acs.orgwhu.edu.cn The enzyme's active site creates a specific chemical environment that accommodates its substrate, dAMP. libretexts.org Computational and experimental data suggest that the binding orientation of the phosphate (B84403) group is a critical factor in determining nucleotide specificity. nih.gov
A dual-controlling mechanism has been proposed for AdaV's catalytic activity. In this model, the residue G196 is crucial for halogenation as it helps create a binding site for the chloride ion. Concurrently, residues Q203 and V269 are thought to orient the Fe(III)-OH intermediate, which restricts the oxygen rebound onto the radical substrate, thereby favoring chlorination over hydroxylation. acs.orgpatsnap.com
The specificity of AdaV is not absolute and can be altered through protein engineering. This has been demonstrated by creating variants of the enzyme with modified catalytic activities. For instance, mutating specific residues in the active site can shift the enzyme's function from primarily halogenation to a mix of halogenation and hydroxylation, or even exclusively hydroxylation. acs.orgwhu.edu.cnpatsnap.com This highlights the potential for engineering AdaV as a biocatalyst for producing novel halogenated or hydroxylated compounds.
Table 1: Engineered Variants of AdaV and Their Catalytic Outcomes
| AdaV Variant | Catalytic Activity | Reference |
| AdaVQ203A/AdaVV269A | Produces a mixture of halogenated and hydroxylated products. | acs.orgwhu.edu.cnpatsnap.com |
| AdaVQ203A&V269A&G196D/E | Exhibits primarily hydroxylation activity. | acs.orgwhu.edu.cnpatsnap.com |
Role of Cation/H+ Antiporter (e.g., AdaE) in Chlorination
The mechanism of chlorination in the biosynthesis of 2'-chloropentostatin has been a long-standing puzzle, particularly the absence of a classic halogenase enzyme in initial analyses of the gene cluster. asm.org Genetic investigations have implicated a predicted cation/H+ antiporter, AdaE, in this critical step. patsnap.comasm.orgnih.govnih.govscience.govscience.gov Cation/proton antiporters (CPAs) are membrane proteins that typically mediate the exchange of cations like Na+ or K+ for H+, playing roles in maintaining ion and pH homeostasis. nih.gov
In the context of 2'-chloropentostatin biosynthesis, the inactivation of the adaE gene has been shown to affect the chlorination process. asm.orgnih.gov AdaE shares homology with cation/H+ antiporters from other bacteria, such as a 54% identity to an annotated antiporter from Streptomyces venezuelae. asm.orgnih.govresearchgate.net The precise molecular mechanism by which AdaE facilitates chlorination is not yet fully understood. One hypothesis is that AdaE might work in concert with a haloperoxidase present in the host organism to achieve the chlorination of the substrate. asm.org The discovery of AdaE's role has opened new avenues for investigating halogenation mechanisms in natural product biosynthesis and may serve as a tool for discovering more halogenated compounds. asm.orgnih.gov
ATP Phosphoribosyltransferases (e.g., AdaC, AdaL)
The biosynthesis of the pentostatin core structure is believed to be related to the primary metabolic pathway of L-histidine. asm.orgnih.gov Two key enzymes in the 2'-chloropentostatin pathway, AdaC and AdaL, are ATP phosphoribosyltransferases. asm.orgnih.gov These enzymes are homologous to PenA, an ATP phosphoribosyltransferase found in the pentostatin biosynthetic pathway of Streptomyces antibioticus. asm.orgnih.gov Specifically, AdaC shares 58% identity with PenA, while AdaL shares 53% identity. asm.orgnih.gov
It is proposed that AdaC and AdaL collaborate to catalyze the initial step of the pathway: the condensation of dATP and phosphoribosyl pyrophosphate (PRPP). asm.orgnih.gov This hypothesis is supported by genetic evidence, as the individual mutation of either the adaC or adaL gene results in the complete abolishment of 2'-chloropentostatin production. asm.orgnih.gov This indicates that both enzymes are essential for this catalytic function. The involvement of two ATP phosphoribosyltransferases for this step is a notable feature of this biosynthetic pathway.
Dehydrogenases and Other Modifying Enzymes
The biosynthetic pathway of 2'-chloropentostatin involves several enzymatic modifications to build its complex structure. nih.gov Among these are dehydrogenases and other modifying enzymes that are encoded within the ada gene cluster.
A key dehydrogenase in this pathway is AdaB, which is classified as a short-chain dehydrogenase. asm.orgnih.gov AdaB shows a 70% identity to PenB, a dehydrogenase from the pentostatin biosynthetic pathway in Streptomyces antibioticus, suggesting a conserved role in the formation of the diazepine (B8756704) ring structure. asm.orgnih.govmdpi.com
Other modifying enzymes encoded in the gene cluster and proposed to be involved in the biosynthesis of the pentostatin scaffold include:
AdaA: A SAICAR (5-amino-4-imidazole-N-succinocarboxamide ribonucleotide-5-phosphate) synthetase, which is 72% identical to PenC from the pentostatin pathway. asm.orgnih.gov
AdaK: A phosphoribosyl isomerase (HisA), showing 75% identity to a similar enzyme from a Streptomyces species. asm.orgnih.gov
These enzymes work in a coordinated fashion to construct the core of the chloropentostatin molecule before the final chlorination step.
Regulation of Biosynthesis and Production
The regulation of antibiotic biosynthesis is a complex process that allows the producing organism to control the production of these specialized metabolites. In the case of the ada gene cluster responsible for 2'-chloropentostatin, the regulatory mechanisms are not yet fully elucidated. mdpi.com However, the identification and characterization of the biosynthetic gene cluster itself provide the fundamental knowledge required for understanding its regulation and for developing strategies to enhance production. nih.govnih.gov
Analysis of the gene cluster has revealed the presence of genes, such as AdeT and AdeU, whose functions have not yet been determined but are suspected to be regulatory. mdpi.com These could potentially act as positive or negative regulators of the biosynthetic pathway. Further investigation into the roles of these putative regulatory genes is necessary to understand how the production of 2'-chloropentostatin is controlled at the genetic level. This knowledge is critical for designing effective strategies for metabolic engineering to improve yields. mdpi.com
Strategies for Biosynthetic Pathway Engineering
The elucidation of the 2'-chloropentostatin biosynthetic pathway provides a solid foundation for applying metabolic engineering and synthetic biology techniques. nih.govnih.gov The primary goals of such engineering efforts are often to increase the production of the natural compound or to generate novel analogs with potentially improved therapeutic properties. nih.govnih.gov
Strategies for engineering the 2'-chloropentostatin pathway can include:
Combinatorial Biosynthesis: Creating hybrid analogs by combining genes from different but related pathways. The similarity between the pentostatin and chloropentostatin pathways offers opportunities for this approach. nih.gov
Rational Enzyme Design: Modifying the substrate specificity and catalytic activity of key enzymes, such as the halogenase AdaV, to produce different halogenated or hydroxylated derivatives. acs.orgwhu.edu.cnpatsnap.com
Precursor Supply Enhancement: Increasing the intracellular pools of precursors like dATP and PRPP to drive the flux through the biosynthetic pathway.
These strategies rely on a detailed understanding of the enzymes and their mechanisms within the pathway.
Overexpression of Biosynthetic Genes
A common and effective strategy in metabolic engineering to increase the production of a target compound is the overexpression of key biosynthetic genes. frontiersin.orgfrontiersin.org This approach aims to overcome potential bottlenecks in the pathway where the concentration or catalytic efficiency of an enzyme is a limiting factor.
For the 2'-chloropentostatin pathway, this could involve:
Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing the genes encoding enzymes that catalyze the slowest steps in the pathway.
Balanced Overexpression: Co-overexpressing multiple genes in the pathway to ensure a balanced flow of intermediates and avoid the accumulation of potentially toxic byproducts.
Enhancing Precursor Pathways: In a related pathway, the overexpression of the accABCD genes, which are responsible for converting acetyl-CoA to the precursor malonyl-CoA, led to a significant increase in the final product yield. nih.gov A similar approach could be applied to the 2'-chloropentostatin pathway by overexpressing genes involved in the synthesis of dATP and PRPP.
The successful application of gene overexpression requires careful selection of the target genes and optimization of their expression levels to achieve the desired increase in 2'-chloropentostatin production.
Molecular and Cellular Mechanisms of Action of Chloropentostatin, 2
Inhibition of Adenosine (B11128) Deaminase (ADA)
Chloropentostatin, 2' is a powerful, tight-binding inhibitor of adenosine deaminase nih.gov. Its mechanism of action at the molecular level involves a direct interaction with the enzyme, preventing it from carrying out its normal physiological function of converting adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively.
The inhibitory potency of Chloropentostatin, 2' against adenosine deaminase is significant, as demonstrated by its low inhibition constant (Ki). The Ki value for Chloropentostatin, 2' has been determined to be 1.1 x 10-10 M, indicating a very high affinity for the enzyme nih.gov. This strong, tight-binding inhibition is a key characteristic of its mechanism of action nih.gov. The molecule mimics the transition-state intermediate of the ADA-catalyzed reaction, which contributes to its potent inhibitory activity nih.gov.
The interaction between Chloropentostatin, 2' and adenosine deaminase involves the formation of a single enzyme-inhibitor complex nih.gov. A notable kinetic feature of this complex is its rate of dissociation. The complex formed between adenosine deaminase and Chloropentostatin, 2' is significantly more rapidly dissociable compared to the complex formed with the inhibitor pentostatin (B1679546) nih.gov. The half-life for the dissociation of the Chloropentostatin, 2'-ADA complex is approximately 3 hours, a stark contrast to the 68-hour half-life of the pentostatin-ADA complex nih.gov.
When compared to other well-known adenosine deaminase inhibitors, Chloropentostatin, 2' exhibits a distinct inhibitory profile. It is a slightly weaker inhibitor of both rat and human adenosine deaminases than coformycin (B1669288) and is considerably weaker than pentostatin nih.gov. The key differentiator in its interaction with ADA, when compared to pentostatin, is the formation of a single, more rapidly dissociable enzyme-inhibitor complex, whereas pentostatin appears to undergo a two-stage interaction with the enzyme nih.gov.
| Inhibitor | Relative Potency vs. ADA | Dissociation Half-life of Enzyme-Inhibitor Complex |
| Chloropentostatin, 2' | Weaker than Pentostatin and Coformycin | ~3 hours |
| Pentostatin | Stronger than Chloropentostatin, 2' | ~68 hours |
| Coformycin | Stronger than Chloropentostatin, 2' | Not specified |
Impact on Purine (B94841) Metabolism Pathways
The inhibition of adenosine deaminase by Chloropentostatin, 2' has a direct and significant impact on purine metabolism. By blocking the deamination of adenosine and deoxyadenosine, the compound leads to an imbalance in the levels of these nucleosides within the cellular environment.
A primary consequence of ADA inhibition by Chloropentostatin, 2' is the potentiation of the effects of adenosine and 2'-deoxyadenosine (B1664071) nih.gov. This potentiation strongly suggests that the inhibitor causes an accumulation of these nucleosides within the cell. By preventing their breakdown, Chloropentostatin, 2' leads to elevated intracellular concentrations of both adenosine and 2'-deoxyadenosine nih.gov.
The buildup of adenosine and deoxyadenosine resulting from ADA inhibition by Chloropentostatin, 2' triggers various downstream cellular effects. While Chloropentostatin, 2' on its own at concentrations up to 10 micromolar does not significantly inhibit the growth of human B-cell and T-cell lymphoblasts in culture, it greatly enhances the inhibitory potency of adenosine and 2'-deoxyadenosine against these cell lines nih.gov.
Notably, different cell types exhibit varying sensitivities to this effect. T-cells have been observed to be much more sensitive to the inhibitory effects of combinations of adenosine or 2'-deoxyadenosine with Chloropentostatin, 2' when compared to B-cells nih.gov.
Interactions with Other Cellular Components and Pathways
Chloropentostatin, 2' primarily exerts its biological effects through its potent and specific interaction with the enzyme adenosine deaminase (ADA). This interaction is the central mechanism through which it influences cellular pathways and synergizes with other therapeutic agents.
The primary molecular target of Chloropentostatin, 2' is adenosine deaminase, an essential enzyme in the purine salvage pathway. nih.gov This enzyme catalyzes the irreversible deamination of adenosine and 2'-deoxyadenosine, converting them to inosine and 2'-deoxyinosine (B131508), respectively. By inhibiting ADA, Chloropentostatin, 2' leads to an accumulation of intracellular and extracellular adenosine and 2'-deoxyadenosine.
The interaction between Chloropentostatin, 2' and adenosine deaminase is characterized as a single-stage formation of an enzyme-inhibitor complex. nih.gov This is in contrast to other potent ADA inhibitors like pentostatin, which exhibit a more complex, two-stage interaction. nih.gov The complex formed between adenosine deaminase and Chloropentostatin, 2' is notably less stable than that formed with pentostatin. The dissociation half-life of the Chloropentostatin, 2'-ADA complex is approximately 3 hours, significantly shorter than the 68-hour half-life observed for the pentostatin-ADA complex. nih.gov This suggests a more readily reversible inhibition by Chloropentostatin, 2'.
While Chloropentostatin, 2' itself does not show significant direct cytotoxicity at concentrations up to 10 micromolar, its inhibition of ADA dramatically potentiates the cytotoxic effects of other nucleoside analogs. nih.gov This synergistic interaction is a key aspect of its mechanism of action. By preventing the degradation of adenosine analogs, Chloropentostatin, 2' enhances their bioavailability and subsequent cellular effects.
Specifically, Chloropentostatin, 2' has been shown to greatly potentiate the inhibitory potency of:
Adenosine nih.gov
2'-deoxyadenosine nih.gov
Arabinosyladenine (ara-A) nih.gov
This potentiation is particularly effective in T-cell lymphoblasts, which are more sensitive to the combined effects of an ADA inhibitor and adenosine or 2'-deoxyadenosine than B-cell lymphoblasts. nih.gov Furthermore, in vivo studies have demonstrated that while Chloropentostatin, 2' has no significant antitumor activity on its own, it greatly enhances the antitumor activity of ara-A 5'-phosphate at non-toxic doses. nih.gov In this regard, Chloropentostatin, 2' was found to be somewhat more active than pentostatin in potentiating the effects of ara-A 5'-phosphate. nih.gov
The table below summarizes the key interactions of Chloropentostatin, 2' with other cellular components.
| Interacting Molecule | Type of Molecule | Nature of Interaction | Consequence of Interaction |
| Adenosine Deaminase (ADA) | Enzyme | Direct Inhibition | Accumulation of adenosine and 2'-deoxyadenosine |
| Adenosine | Nucleoside | Potentiation | Enhanced cellular inhibition |
| 2'-deoxyadenosine | Nucleoside | Potentiation | Enhanced cellular inhibition |
| Arabinosyladenine (ara-A) | Nucleoside Analog | Potentiation | Enhanced antitumor activity |
Theoretical Models of Molecular Interaction (e.g., Docking Studies)
As of the latest available research, specific molecular docking studies or detailed theoretical models exclusively for the interaction of Chloropentostatin, 2' with adenosine deaminase have not been extensively published. However, the understanding of its interaction is based on its structural similarity to other potent adenosine deaminase inhibitors, such as pentostatin and coformycin, for which more extensive structural and modeling data are available.
Chloropentostatin, 2' is a structural analog of the transition state of the ADA-catalyzed reaction. Its aglycone component, 3,6,7,8-tetrahydroimidazo[4,5-d] nih.govnih.govdiazepin-8-ol, is identical to that of coformycin. nih.gov This structural feature is crucial for its high-affinity binding to the active site of adenosine deaminase. The key difference in Chloropentostatin, 2' is the presence of a 2'-chloro-2'-deoxyribose sugar moiety. nih.gov
Theoretical models for related inhibitors like pentostatin show that the inhibitor fits snugly into the active site of ADA, forming multiple hydrogen bonds and hydrophobic interactions with key amino acid residues. It is hypothesized that Chloropentostatin, 2' binds in a similar fashion. The hydroxyl groups and the heterocyclic rings of the inhibitor are critical for forming these interactions, effectively blocking the entry and catalysis of the natural substrates, adenosine and 2'-deoxyadenosine.
The difference in the dissociation rate between Chloropentostatin, 2' and pentostatin suggests that the 2'-chloro substitution in Chloropentostatin, 2' may subtly alter the binding kinetics and the stability of the enzyme-inhibitor complex compared to the 2'-hydroxyl group in pentostatin. This could be due to differences in electronegativity, steric hindrance, or the specific hydrogen bonding network formed within the active site.
The table below outlines the comparative binding characteristics of Chloropentostatin, 2' and related ADA inhibitors, which informs the theoretical understanding of its molecular interaction.
| Compound | Interaction Type | Dissociation Half-life | Relative Inhibitory Strength |
| Chloropentostatin, 2' | Single enzyme-inhibitor complex | ~3 hours | Weaker than pentostatin |
| Pentostatin | Two-stage interaction | ~68 hours | Strongest |
| Coformycin | Not specified | Not specified | Stronger than Chloropentostatin, 2' |
Further computational studies, such as molecular docking and molecular dynamics simulations, would be necessary to elucidate the precise three-dimensional interactions and the energetic basis for the observed differences in inhibitory potency and dissociation kinetics between Chloropentostatin, 2' and other adenosine deaminase inhibitors.
Preclinical Biological Activities of Chloropentostatin, 2
In Vitro Research Studies in Cellular Models
Potentiation of Nucleoside Analogues' Activity in Lymphoblast Cell Lines
While 2'-chloropentostatin alone, at concentrations up to 10 micromolar, does not significantly inhibit the growth of human B-cell lymphoblasts (WI-L2) or T-cell lymphoblasts (CCRF-CEM) in culture, it markedly enhances the inhibitory potency of certain nucleoside analogues in these cell lines. nih.gov This potentiating effect is comparable in potency to that of pentostatin (B1679546). nih.gov
In combination with adenosine (B11128) or 2'-deoxyadenosine (B1664071), 2'-chloropentostatin demonstrates a powerful synergistic effect, leading to the inhibition of lymphoblast cell growth. nih.gov The potentiation of the cytotoxic effects of these adenosine analogues is a key feature of 2'-chloropentostatin's in vitro activity. nih.gov
Similar to its effect with adenosine and 2'-deoxyadenosine, 2'-chloropentostatin also greatly potentiates the inhibitory activity of arabinosyladenine (Ara-A) against lymphoblast cell lines. nih.gov
Differential Sensitivity in T-cell versus B-cell Lines
A notable observation in in vitro studies is the differential sensitivity of T-lymphoblastoid and B-lymphoblastoid cell lines to the combination of 2'-chloropentostatin with adenosine analogues. T-cell lines, such as CCRF-CEM, are significantly more sensitive to the growth-inhibitory effects of combinations of adenosine or 2'-deoxyadenosine with 2'-chloropentostatin compared to B-cell lines like WI-L2. nih.gov
| Cell Line | Cell Type | Sensitivity to 2'-Chloropentostatin in Combination with Adenosine/2'-Deoxyadenosine |
|---|---|---|
| CCRF-CEM | T-cell | High |
| WI-L2 | B-cell | Low |
Effects on Specific Enzyme Activities in Cell-Free Systems
2'-Chloropentostatin is a potent inhibitor of adenosine deaminase (ADA). nih.gov It acts as a tight-binding inhibitor of this enzyme, with a reported Ki value of 1.1 x 10-10 M. nih.gov Mechanistically, it mimics the transition-state intermediate of the ADA-catalyzed reaction. nih.gov Unlike pentostatin, which exhibits a two-stage interaction with adenosine deaminase, 2'-chloropentostatin forms a single, rapidly dissociable enzyme-inhibitor complex. nih.gov The half-life of this complex is approximately 3 hours, which is significantly shorter than the 68-hour half-life of the pentostatin-adenosine deaminase complex. nih.gov
| Inhibitor | Interaction with Adenosine Deaminase | Half-life of Enzyme-Inhibitor Complex |
|---|---|---|
| 2'-Chloropentostatin | Single enzyme-inhibitor complex | ~3 hours |
| Pentostatin | Two-stage interaction | 68 hours |
In Vivo Research Studies in Animal Models
In vivo studies in animal models have revealed that 2'-chloropentostatin, similar to pentostatin, does not exhibit significant antitumor activity on its own against mouse leukemia L1210. nih.gov However, when administered at non-toxic doses, it significantly potentiates the antitumor activity of ara-A 5'-phosphate. nih.gov In this regard, 2'-chloropentostatin was found to be somewhat more active than pentostatin in enhancing the therapeutic effect of ara-A 5'-phosphate. nih.gov
Potentiation of Antitumor Activity of Nucleoside Analogues in Murine Leukemia Models (e.g., L1210)
While 2'-Chloropentostatin on its own does not exhibit significant antitumor activity against murine leukemia L1210 in vivo, it has been shown to greatly potentiate the antitumor effects of other nucleoside analogues. nih.gov Studies have demonstrated that when administered at non-toxic doses, 2'-Chloropentostatin enhances the therapeutic efficacy of ara-A 5'-phosphate (vidarabine phosphate), a known anticancer agent. nih.gov This potentiation effect is attributed to its role as an inhibitor of adenosine deaminase (ADA). nih.govnih.gov By inhibiting ADA, 2'-Chloropentostatin prevents the deamination and subsequent inactivation of the co-administered nucleoside analogue, thereby increasing its bioavailability and cytotoxic impact on tumor cells.
In comparative studies, 2'-Chloropentostatin was found to be somewhat more active in potentiating the antitumor activity of ara-A 5'-phosphate than pentostatin, another potent ADA inhibitor. nih.gov This suggests a potentially greater clinical utility for 2'-Chloropentostatin in combination therapies for certain cancers.
| Compound | Activity in L1210 Model (in vivo) | Potentiation of ara-A 5'-phosphate | Mechanism of Action |
|---|---|---|---|
| 2'-Chloropentostatin | No significant antitumor activity alone | Strongly potentiates activity | Inhibition of adenosine deaminase |
| Pentostatin | No significant antitumor activity alone | Potentiates activity | Inhibition of adenosine deaminase |
Studies on Microbial Growth Inhibition and Antibiotic Potency
2'-Chloropentostatin is a nucleoside antibiotic produced by the bacterium Actinomadura sp. ATCC 39365. nih.gov Its discovery was facilitated by the use of a selectively sensitive assay organism, Enterococcus faecalis PD 05045. nih.gov This particular strain of E. faecalis is highly susceptible to the antibiotic effects of 2'-Chloropentostatin, exhibiting a very low minimum inhibitory concentration (MIC). nih.gov
The antibiotic activity of 2'-Chloropentostatin is linked to its potent inhibition of adenosine deaminase, an essential enzyme in purine (B94841) metabolism for many microorganisms. nih.gov By tightly binding to and inhibiting this enzyme, 2'-Chloropentostatin disrupts normal cellular processes, leading to the inhibition of microbial growth.
| Microorganism | Assay Type | Measurement | Result |
|---|---|---|---|
| Enterococcus faecalis PD 05045 | Minimum Inhibitory Concentration (MIC) | µg/ml | 0.005 |
Evaluation in Specific Disease Models (e.g., viral infection models if relevant through co-produced compounds)
While direct studies on the antiviral activity of 2'-Chloropentostatin are not extensively documented, research into its biosynthesis has revealed its co-production with another bioactive compound, 2'-amino-2'-deoxyadenosine (B84144) (2'-amino dA), by Actinomadura sp. strain ATCC 39365. nih.gov This co-produced adenosine analog has demonstrated bioactivity against RNA-type viruses. nih.gov
The identification of a single gene cluster responsible for the biosynthesis of both 2'-Chloropentostatin and 2'-amino dA suggests a potential for pathway engineering to optimize the production of either compound. nih.gov Although 2'-Chloropentostatin's primary recognized activity is as an ADA inhibitor, its co-production with an antiviral compound is of interest in the broader context of the producing organism's potential therapeutic applications.
Structure Activity Relationship Sar Studies of Chloropentostatin, 2 and Its Analogues
Systematic Modification of the 2'-Chloropentostatin Scaffold
Systematic structural modifications of the 2'-Chloropentostatin molecule have been pivotal in defining the roles of its distinct chemical moieties in ADA inhibition. Research has primarily focused on three key areas: the C-2' position of the ribose sugar, the 1,3-diazepine ring system, and the purine-like aglycone.
Alterations at the C-2' Position of the Ribose Moiety
The presence of a chlorine atom at the C-2' position of the ribose moiety is a defining feature of 2'-Chloropentostatin, distinguishing it from its parent compound, pentostatin (B1679546) (2'-deoxycoformycin). This substitution has a discernible impact on the compound's interaction with adenosine (B11128) deaminase.
Biochemical studies have revealed that 2'-Chloropentostatin is a slightly weaker inhibitor of both rat and human adenosine deaminases compared to pentostatin. nih.gov The enzyme-inhibitor complex formed with 2'-Chloropentostatin is also significantly less stable, dissociating more rapidly than the complex formed with pentostatin. nih.gov Specifically, the half-life of the ADA-2'-Chloropentostatin complex is approximately 3 hours, whereas the half-life of the ADA-pentostatin complex is about 68 hours. nih.gov This suggests that the electronegative chlorine atom at the C-2' position may introduce steric or electronic effects that, while permitting potent inhibition, are not as favorable for the long-term stabilization of the enzyme-inhibitor complex as the hydrogen atom found in pentostatin.
Further systematic studies exploring a range of substituents at the C-2' position would be invaluable in creating a more detailed SAR map for this part of the molecule. Data from such studies, including the inhibitory constants (Ki) or IC50 values for analogues with different halogens (e.g., fluorine, bromine), hydroxyl, amino, or small alkyl groups, would provide a clearer understanding of the optimal size, electronegativity, and hydrogen-bonding capacity at this position for maximal ADA inhibition.
Modifications of the 1,3-Diazepine Ring System
The seven-membered 1,3-diazepine ring is a crucial component of the pentostatin pharmacophore, mimicking the transition state of the adenosine deamination reaction. nih.gov Modifications to this ring system have been explored to understand its contribution to binding affinity and inhibitory potency.
One area of investigation has been the substitution at the C-5 position of the imidazo[4,5-d] nih.govnih.govdiazepin-8-ol core. The synthesis and evaluation of C-5 methyl and ethyl homologues of pentostatin have provided valuable SAR insights. These modifications directly alter the steric bulk and electronic environment of the diazepine (B8756704) ring. The inhibitory activities of these analogues against calf intestinal mucosa ADA (Type I) have been quantified, as shown in the table below.
| Compound | Modification | Ki (M) |
|---|---|---|
| Pentostatin (8R isomer) | - | 2.5 x 10-12 |
| C-5 Methyl Pentostatin Analogue (8R isomer) | Methyl group at C-5 | 1.6 x 10-8 |
| C-5 Ethyl Pentostatin Analogue (8R isomer) | Ethyl group at C-5 | 1.5 x 10-6 |
The data clearly indicates that even a small alkyl substitution at the C-5 position leads to a significant decrease in inhibitory potency compared to the parent compound, pentostatin. The Ki value increases by several orders of magnitude with the introduction of a methyl group, and further still with an ethyl group. This suggests that the C-5 position is sterically constrained within the active site of ADA, and any substitution larger than a hydrogen atom is detrimental to the tight binding of the inhibitor.
Substitutions on the Purine (B94841) Moiety
The aglycone of 2'-Chloropentostatin is a ring-expanded purine analogue, specifically a 3,6,7,8-tetrahydroimidazo[4,5-d] nih.govnih.govdiazepin-8-ol system. nih.gov This core structure is fundamental to its activity as an ADA inhibitor. The imidazole (B134444) portion of this bicyclic system is analogous to the imidazole ring of a natural purine substrate.
While extensive SAR studies on the imidazole portion of the 2'-Chloropentostatin or pentostatin scaffold are not widely reported in the available literature, the imidazole ring itself is a well-known pharmacophore in medicinal chemistry. nih.govchemijournal.commdpi.com It is a key component of many biologically active molecules, including the amino acid histidine and the purine bases of nucleic acids. nih.govchemijournal.com The nitrogen atoms in the imidazole ring can participate in hydrogen bonding and other non-covalent interactions within an enzyme's active site, which are crucial for molecular recognition and binding. Any modification to this part of the scaffold, such as the introduction of substituents or alteration of the ring itself, would likely have a profound impact on the molecule's ability to bind to and inhibit adenosine deaminase. Further research in this area could uncover new avenues for the development of more potent and selective ADA inhibitors.
Quantitative Structure-Activity Relationships (QSAR) Analysis
At present, specific Quantitative Structure-Activity Relationship (QSAR) studies focusing on 2'-Chloropentostatin and its direct analogues are not extensively documented in publicly available scientific literature. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are powerful tools in drug design, enabling the prediction of the activity of novel, unsynthesized compounds and providing insights into the molecular properties that govern their potency.
For a class of compounds like 2'-Chloropentostatin analogues, a QSAR study would typically involve the calculation of various molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). The biological activity, such as the IC50 or Ki values for ADA inhibition, would then be correlated with these descriptors using statistical methods like multiple linear regression or partial least squares. A robust QSAR model could identify the key physicochemical properties that are either favorable or unfavorable for ADA inhibition, thereby guiding the design of new analogues with enhanced activity. The development of such models for 2'-Chloropentostatin and related compounds would be a valuable contribution to the field.
Rational Design and Synthesis of Novel Analogues
The principles of rational drug design have been applied to the pentostatin scaffold to create novel analogues with the aim of improving their therapeutic properties. This approach leverages the understanding of the target enzyme's structure and the SAR of known inhibitors to design new molecules with desired characteristics.
An example of this is the synthesis of C-5 homologues of pentostatin, as discussed in section 7.1.2. The design of these molecules was based on probing the steric tolerance of the ADA active site around the 1,3-diazepine ring of the inhibitor. The synthesis of these analogues involved the ring closure of 2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone dihydrochloride (B599025) with triethyl orthoacetate or triethyl orthopropionate to create the C-5 methyl and ethyl ketoaglycons, respectively. This was followed by a stannic chloride-catalyzed condensation with a protected glycosyl halide to attach the deoxyribose moiety, and subsequent deprotection and reduction steps to yield the final products. The biological evaluation of these rationally designed compounds confirmed that the C-5 position is highly sensitive to substitution, providing critical information for future drug design efforts.
Furthermore, the elucidation of the biosynthetic pathway of 2'-Chloropentostatin opens up possibilities for the rational generation of new "designer" analogues through synthetic biology strategies. nih.govnih.gov By manipulating the enzymes involved in its biosynthesis, it may be possible to create novel derivatives with altered substitutions on the ribose or aglycone moieties, potentially leading to inhibitors with improved potency, selectivity, or pharmacokinetic properties.
Impact of Structural Changes on ADA Inhibition and Biological Potentiation
Structural modifications to the 2'-Chloropentostatin scaffold have a direct and measurable impact on its ability to inhibit adenosine deaminase and, consequently, its capacity to potentiate the biological activity of other therapeutic agents.
As previously noted, the presence of the chlorine atom at the C-2' position of the ribose moiety in 2'-Chloropentostatin results in a slightly weaker inhibition of ADA compared to pentostatin. nih.gov However, this structural change does not diminish its ability to potentiate the inhibitory effects of other nucleoside analogues like adenosine, 2'-deoxyadenosine (B1664071), and arabinosyladenine. nih.gov In cell culture studies, the potentiating effect of 2'-Chloropentostatin was found to be equipotent to that of pentostatin. nih.gov This indicates that while the stability of the enzyme-inhibitor complex is reduced by the 2'-chloro substitution, the level of ADA inhibition achieved is still sufficient to significantly increase the intracellular concentration and cytotoxic effects of other adenosine analogues.
Interestingly, in in vivo studies with mouse leukemia L1210, while neither pentostatin nor 2'-Chloropentostatin alone showed significant antitumor activity, both were able to greatly potentiate the antitumor activity of ara-A 5'-phosphate. nih.gov In this model, 2'-Chloropentostatin was found to be somewhat more active in this regard than pentostatin. nih.gov The reasons for this enhanced potentiation in vivo are not fully understood but may relate to differences in the pharmacokinetics or metabolism of the two inhibitors.
The table below summarizes the comparative effects of 2'-Chloropentostatin and pentostatin on ADA inhibition and biological potentiation.
| Characteristic | 2'-Chloropentostatin | Pentostatin | Reference |
|---|---|---|---|
| ADA Inhibition Potency | Slightly weaker | Stronger | nih.gov |
| Enzyme-Inhibitor Complex Half-life | ~3 hours | ~68 hours | nih.gov |
| Potentiation of Adenosine Analogues (in vitro) | Equipotent | Equipotent | nih.gov |
| Potentiation of ara-A 5'-phosphate (in vivo) | More active | Active | nih.gov |
These findings underscore the complex relationship between subtle structural changes, the kinetics of enzyme inhibition, and the resulting biological outcomes. They highlight that a less stable enzyme-inhibitor complex does not necessarily translate to a loss of biological potentiation and, in some contexts, may even be advantageous.
Future Research Directions for Chloropentostatin, 2
Elucidation of Remaining Unexplored Biosynthetic Pathways
The biosynthesis of Chloropentostatin, 2' originates from the 'ada' gene cluster in Actinomadura sp. ATCC 39365. nih.gov While the cluster responsible for its production has been identified, specific steps within the biosynthetic pathway remain unresolved. A primary focus for future research is the molecular mechanism of the chlorination at the C-2' position of the ribose moiety. nih.gov This step is particularly intriguing as 2'-Chloropentostatin was one of the first naturally occurring nucleosides discovered to contain a chloro group.
Previous metabolic labeling studies confirmed the direct incorporation of inorganic chloride, but the enzymatic machinery and chemical logic have been elusive for decades. nih.gov Initial in silico analysis of the gene cluster did not identify a conventional halogenase. However, genetic studies have implicated the gene adaE, which encodes a predicted cation/H+ antiporter, in the chlorination process. The hypothesis is that AdaE, possibly in conjunction with an as-yet-unidentified haloperoxidase from the host organism, facilitates this key tailoring step. Future work must focus on biochemically validating this proposed mechanism and identifying any collaborating enzymes to fully map the biosynthetic route.
Discovery of Additional Biosynthetic Enzymes and Their Mechanisms
The 'ada' gene cluster contains several open reading frames whose products are proposed to be involved in Chloropentostatin, 2' biosynthesis based on bioinformatic homology. While these predictions provide a valuable roadmap, the precise function and catalytic mechanism of each enzyme require experimental validation. Key enzymes proposed to be involved in the pathway, such as those encoded by adaA, adaB, adaC, and adaL, have been assigned putative roles based on their similarity to enzymes in the pentostatin (B1679546) biosynthetic pathway. nih.gov
A significant gap in current knowledge is the mechanism of the chlorination reaction. The enzyme AdaE, a putative cation/H+ antiporter, has been genetically linked to this step, a novel finding for halogenation chemistry. nih.gov Future research should prioritize the heterologous expression, purification, and biochemical characterization of AdaE to understand its role. Furthermore, identifying the potential collaborating haloperoxidase, which is hypothesized to be present in both the native and heterologous hosts, is critical. Elucidating the mechanisms of these enzymes will not only complete the picture of Chloropentostatin, 2' biosynthesis but could also unveil new enzymatic tools for biocatalysis.
| Gene | Proposed Enzyme Function (based on homology) | Status |
| adaA | SAICAR synthetase homolog | Putative |
| adaB | Short-chain dehydrogenase homolog | Putative |
| adaC | ATP phosphoribosyltransferase homolog | Putative |
| adaE | Cation/H+ antiporter | Implicated in chlorination |
| adaL | ATP phosphoribosyltransferase homolog | Putative |
Development of Advanced Synthetic Biology Tools for Production Optimization
The successful engineered production of Chloropentostatin, 2' in the heterologous host Streptomyces aureochromogenes has laid the groundwork for optimizing its production and generating novel analogs. nih.gov Future research can now leverage advanced synthetic biology tools to move beyond initial expression and towards industrial-scale production and diversification. nih.govresearchgate.net
Key strategies include:
Pathway Refactoring and Promoter Engineering: The native regulatory elements within the 'ada' cluster can be replaced with well-characterized, strong constitutive or inducible promoters to enhance transcriptional throughput and uncouple production from complex native regulation. nih.gov
CRISPR-Cas Genome Editing: Advanced genome editing tools like CRISPR-Cas9 can be used for rapid and precise modification of the heterologous host's genome to improve precursor supply, eliminate competing pathways, and integrate multiple copies of the biosynthetic gene cluster for increased yield. acs.org
Biosensor Development: The creation of biosensors that respond to pathway intermediates or the final product can enable dynamic regulation of the biosynthetic genes. researchgate.net This allows for balancing metabolic flux between cell growth and compound production, leading to more efficient fermentation processes.
AI-Assisted Design: Machine learning and artificial intelligence platforms can be used to model metabolic pathways, predict bottlenecks, and suggest genetic modifications to create a "super host" with an enhanced capacity for producing the target compound. nih.gov
These approaches will be instrumental in making Chloropentostatin, 2' more accessible for further research and exploring the creation of novel analogs with potentially improved therapeutic properties. nih.gov
Identification of Novel Molecular Targets Beyond Adenosine (B11128) Deaminase
The primary and most well-characterized molecular target of Chloropentostatin, 2' is adenosine deaminase (ADA), an essential enzyme in purine (B94841) metabolism. nih.gov It is a potent, though slightly weaker, inhibitor compared to its analog pentostatin. nih.gov The interaction with ADA is characterized by a single, rapidly dissociable enzyme-inhibitor complex, with a half-life of approximately 3 hours, which is significantly shorter than the 68-hour half-life observed for the pentostatin-ADA complex. nih.gov
However, the full spectrum of its molecular interactions remains largely unexplored. For a potent enzyme inhibitor, it is crucial to investigate potential off-target effects and the possibility of polypharmacology. Future research should employ modern target deconvolution strategies to identify other potential binding partners. Techniques such as chemical proteomics, affinity chromatography-mass spectrometry, and broad-panel enzymatic screening could reveal novel targets, leading to a more comprehensive understanding of its mechanism of action and potentially uncovering new therapeutic applications.
Exploration of New Preclinical Disease Models and Therapeutic Applications
Early preclinical research demonstrated that while Chloropentostatin, 2' has no significant antitumor activity on its own against mouse leukemia L1210 in vivo, it greatly potentiates the antitumor effects of ara-A 5'-phosphate. nih.gov This potentiation was also observed in vitro with human T-cell and B-cell lymphoblasts, where it enhanced the inhibitory potency of adenosine and other nucleoside analogs. nih.gov
Given its mechanism as a potent ADA inhibitor, which can modulate immune responses by affecting adenosine levels, future preclinical research should expand into immuno-oncology and autoimmune disease models. Elevated adenosine in the tumor microenvironment suppresses anti-tumor immunity; therefore, an ADA inhibitor like Chloropentostatin, 2' could enhance the efficacy of immunotherapies. The established activity against lymphoid cells also suggests potential applications in hematological malignancies.
| Preclinical Model Type | Potential Application | Rationale |
| Syngeneic Mouse Tumor Models | Immuno-oncology (combination therapy) | ADA inhibition can reduce immunosuppressive adenosine in the tumor microenvironment, potentially enhancing checkpoint inhibitor efficacy. |
| Xenograft Models (Leukemia/Lymphoma) | Hematological Malignancies | Building on early findings showing potentiation of chemotherapy against leukemia cell lines. nih.gov |
| Collagen-Induced Arthritis Model | Autoimmune Disease (e.g., Rheumatoid Arthritis) | ADA inhibitors can have immunomodulatory effects relevant to autoimmune conditions. |
| Experimental Autoimmune Encephalomyelitis (EAE) | Autoimmune Disease (e.g., Multiple Sclerosis) | Exploring the impact of adenosine modulation on neuro-inflammation. |
Computational and Theoretical Studies for Predictive Modeling
The initial elucidation of the Chloropentostatin, 2' biosynthetic pathway relied on in silico analysis to predict the function of enzymes within the 'ada' gene cluster. nih.gov Future research can significantly build upon this by employing more sophisticated computational and theoretical methods to provide deeper mechanistic insights and predictive power.
A key area for computational investigation is the enigmatic enzymatic halogenation step. nih.govfrontiersin.org Advanced modeling techniques can be used to:
Model Enzyme-Substrate Interactions: Use molecular docking and molecular dynamics (MD) simulations to predict how substrates bind to the active sites of biosynthetic enzymes like AdaE.
Elucidate Reaction Mechanisms: Employ quantum mechanics/molecular mechanics (QM/MM) methods to model the transition states of enzymatic reactions, particularly the proposed chlorination reaction, which is currently not understood. nih.gov
Predict Site Selectivity: Develop computational models to predict how mutations in biosynthetic enzymes might alter their function or substrate specificity, guiding the rational design of new bioactive analogs.
These predictive models can accelerate research by prioritizing experimental targets and providing a theoretical framework to understand the complex biochemistry of Chloropentostatin, 2' biosynthesis. nih.govnih.gov
Q & A
Q. Table 1. Key Experimental Factors in Chloropentostatin, 2' Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
